Regelidine

Description

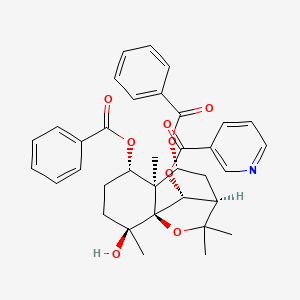

(3R,5R,5aS,6S,9S,9aS,10R)-5,6-bis(benzoyloxy)-9-hydroxy-2,2,5a,9-tetramethyloctahydro-2H-3,9a-methano-1-benzoxepin-10-yl pyridine-3-carboxylate has been reported in Tripterygium wilfordii and Tripterygium regelii with data available.

Properties

Molecular Formula |

C35H37NO8 |

|---|---|

Molecular Weight |

599.7 g/mol |

IUPAC Name |

[(1S,2S,5S,6S,7R,9R,12R)-5,7-dibenzoyloxy-2-hydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-12-yl] pyridine-3-carboxylate |

InChI |

InChI=1S/C35H37NO8/c1-32(2)25-20-27(42-30(38)23-14-9-6-10-15-23)34(4)26(41-29(37)22-12-7-5-8-13-22)17-18-33(3,40)35(34,44-32)28(25)43-31(39)24-16-11-19-36-21-24/h5-16,19,21,25-28,40H,17-18,20H2,1-4H3/t25-,26+,27-,28-,33+,34+,35+/m1/s1 |

InChI Key |

MZSHQEJWMYSZEP-OYUJOXQTSA-N |

Isomeric SMILES |

C[C@@]1(CC[C@@H]([C@@]2([C@]13[C@@H]([C@@H](C[C@H]2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C5=CN=CC=C5)C)OC(=O)C6=CC=CC=C6)O |

Canonical SMILES |

CC1(C2CC(C3(C(CCC(C3(C2OC(=O)C4=CN=CC=C4)O1)(C)O)OC(=O)C5=CC=CC=C5)C)OC(=O)C6=CC=CC=C6)C |

Origin of Product |

United States |

Foundational & Exploratory

Radiprodil's Mechanism of Action in GRIN Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disorders related to mutations in the GRIN gene family, which encode for subunits of the N-methyl-D-aspartate (NMDA) receptor, represent a significant neurological burden with limited therapeutic options. A promising targeted therapy, Radiprodil, has emerged, demonstrating notable efficacy in preclinical and clinical settings, particularly for gain-of-function (GoF) mutations. This technical guide provides an in-depth exploration of Radiprodil's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows. Radiprodil acts as a selective negative allosteric modulator (NAM) of the GluN2B subunit of the NMDA receptor.[1][2][3] This targeted action allows for the dampening of excessive receptor activity characteristic of GRIN GoF mutations, leading to a reduction in neuronal hyperexcitability and associated symptoms, most notably seizures.

Introduction to GRIN Disorders and the NMDA Receptor

GRIN disorders are a group of rare, severe neurodevelopmental conditions caused by mutations in the genes encoding the subunits of the NMDA receptor.[4] These receptors are critical for excitatory synaptic transmission, plasticity, learning, and memory.[5] NMDA receptors are heterotetrameric ion channels typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D). Mutations in GRIN genes can lead to either a gain-of-function (GoF), resulting in excessive receptor activity, or a loss-of-function (LoF), causing reduced receptor activity. GoF mutations are frequently associated with severe epilepsy and encephalopathy.

Radiprodil: A Selective GluN2B Negative Allosteric Modulator

Radiprodil is an investigational drug that selectively binds to the GluN2B subunit of the NMDA receptor. Unlike competitive antagonists that block the glutamate (B1630785) binding site, Radiprodil is a negative allosteric modulator. This means it binds to a different site on the receptor, inducing a conformational change that reduces the channel's opening probability and ion flow without completely blocking it. This modulatory approach is hypothesized to normalize receptor function rather than causing a complete shutdown, potentially offering a better safety profile.

Mechanism of Action: How Radiprodil Modulates GluN2B in GRIN GoF Mutations

Radiprodil's therapeutic effect in GRIN GoF disorders stems from its ability to specifically temper the overactive GluN2B-containing NMDA receptors.

Structural Basis of Radiprodil's Action

Structural studies, including X-ray crystallography, have begun to elucidate the binding site of Radiprodil and other similar NAMs on the GluN2B subunit. These NAMs typically bind at the interface between the GluN1 and GluN2B ligand-binding domains (LBDs). This binding stabilizes the LBD in an apo (unbound) or closed state, which is less conducive to channel gating. This allosteric inhibition is mediated by a molecular switch within the binding pocket.

Signaling Pathway Modulation

The excessive calcium (Ca2+) influx through GoF mutant NMDA receptors triggers downstream signaling cascades that contribute to neuronal hyperexcitability and cell death. Radiprodil, by reducing this Ca2+ influx, can modulate these pathological signaling pathways.

References

Radiprodil: A Deep Dive into its Function as a Selective NR2B Antagonist

For Researchers, Scientists, and Drug Development Professionals

Radiprodil is an investigational drug that acts as a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B (formerly NR2B) subunit.[1][2][3][4][5] This selective antagonism of GluN2B-containing NMDA receptors has positioned Radiprodil as a promising therapeutic candidate for a range of neurological disorders characterized by neuronal hyperexcitability, most notably certain forms of epilepsy such as Infantile Spasm Syndrome (ISS) and GRIN-related disorders. This technical guide provides a comprehensive overview of Radiprodil, detailing its mechanism of action, quantitative pharmacological data, key experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

Radiprodil exerts its inhibitory effect by binding to an allosteric site on the GluN2B subunit of the NMDA receptor. This binding is distinct from the glutamate (B1630785) and glycine (B1666218) co-agonist binding sites and the ion channel pore. By binding to this allosteric site, Radiprodil induces a conformational change in the receptor that reduces the probability of the ion channel opening, thereby decreasing the influx of calcium ions (Ca2+) in response to glutamate binding. This negative allosteric modulation effectively dampens excessive neuronal excitation mediated by GluN2B-containing NMDA receptors, which is a key pathological feature in several seizure disorders.

Quantitative Pharmacological Data

The selectivity and potency of Radiprodil have been characterized in various in vitro and in vivo studies. The following tables summarize key quantitative data.

| Parameter | Value | Cell Line/Model | Reference |

| IC50 | 69.91 nM | HEK293 cells expressing human NR1a/NR2B receptors | MedchemExpress |

| ED50 | 2.1 mg/kg | Mouse audiogenic seizure model (generalized clonic convulsions) | |

| ED50 | 3 mg/kg (PN12 rats) | Rat pentylenetetrazole (PTZ) model (tonic phase of generalized seizures) | |

| ED50 | 10 mg/kg (PN12 rats) | Rat pentylenetetrazole (PTZ) model (complete abolishment of tonic seizures) | |

| Receptor Occupancy for Efficacy | ~60% | Preclinical rat pup PTZ model |

Table 1: In Vitro and In Vivo Efficacy of Radiprodil.

| Parameter | Value | Species | Notes | Reference |

| Tmax | 4 hours (median) | Healthy Adult Humans | Single 30 mg oral dose | |

| t1/2 | 15.8 hours (geometric mean) | Healthy Adult Humans | Single 30 mg oral dose |

Table 2: Pharmacokinetic Properties of Radiprodil.

Key Experimental Protocols

In Vivo Seizure Models

1. Audiogenic Seizure Model in DBA/2 Mice

This model is used to assess the efficacy of anticonvulsant drugs against reflex seizures induced by a strong auditory stimulus.

-

Animals: Male or female DBA/2 mice, which are genetically susceptible to audiogenic seizures, are typically used at an age of maximal susceptibility (21-28 days).

-

Procedure:

-

Administer Radiprodil or vehicle control intraperitoneally (i.p.) at desired doses (e.g., 1.5, 3, 10 mg/kg).

-

After a predetermined pretreatment time (e.g., 30 minutes), place the mouse individually into a sound-attenuating chamber.

-

Expose the mouse to a high-intensity acoustic stimulus (e.g., 100-120 dB) for a fixed duration (e.g., 60 seconds).

-

Observe and score the seizure activity, typically including wild running, clonic seizures, tonic seizures, and respiratory arrest.

-

-

Endpoint: The primary endpoint is the dose-dependent protection against generalized clonic convulsions.

2. Pentylenetetrazole (PTZ)-Induced Seizure Model in Wistar Rats

PTZ is a GABA-A receptor antagonist that induces generalized seizures, and this model is widely used to screen for potential anticonvulsant compounds.

-

Animals: Male Wistar rats of different postnatal (PN) ages (e.g., PN7, PN12, and PN70) are used to assess age-dependent effects.

-

Procedure:

-

Administer Radiprodil or vehicle control (e.g., subcutaneously or i.p.) at various doses.

-

After a specified pretreatment time, administer a convulsant dose of PTZ (e.g., 60 mg/kg, i.p.).

-

Immediately observe the animals for seizure activity, including latency to and duration of different seizure stages (e.g., myoclonic jerks, generalized clonic seizures, tonic-clonic seizures).

-

-

Endpoint: The primary endpoint is the protection against the tonic phase of generalized seizures.

In Vitro Assays

1. Whole-Cell Patch-Clamp Electrophysiology

This technique is used to directly measure the effect of Radiprodil on the function of NMDA receptors expressed in a controlled cellular environment.

-

Cell Preparation: Use a cell line (e.g., HEK293) stably expressing specific human NMDA receptor subunit combinations (e.g., GluN1/GluN2B).

-

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 100 µM glycine, pH adjusted to 7.2 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, pH adjusted to 7.2 with CsOH.

-

-

Procedure:

-

Establish a whole-cell recording configuration on a transfected cell.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply a solution containing glutamate and glycine to elicit an NMDA receptor-mediated current.

-

Co-apply Radiprodil at various concentrations with the agonist solution.

-

Measure the inhibition of the NMDA receptor current by Radiprodil.

-

-

Data Analysis: Construct a concentration-response curve to determine the IC50 value of Radiprodil.

2. Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Radiprodil for the GluN2B subunit.

-

Membrane Preparation: Prepare cell membranes from a brain region rich in GluN2B receptors (e.g., rat cerebral cortex) or from cells expressing recombinant GluN1/GluN2B receptors.

-

Assay Buffer: Typically a Tris-HCl or HEPES buffer at a physiological pH.

-

Radioligand: A radiolabeled ligand that binds to the same site as Radiprodil, such as [3H]ifenprodil.

-

Procedure:

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled Radiprodil.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration.

-

Quantify the amount of bound radioligand using liquid scintillation counting.

-

-

Data Analysis: Determine the IC50 value of Radiprodil for displacing the radioligand. Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Radiprodil's selective antagonism of the GluN2B subunit has significant downstream effects on intracellular signaling cascades implicated in neuronal function and excitotoxicity.

NR2B Downstream Signaling in Epilepsy

Overactivation of GluN2B-containing NMDA receptors is linked to epileptogenesis through various downstream signaling pathways. One critical pathway involves the activation of the Extracellular signal-regulated kinase (ERK).

References

- 1. Pentylenetetrazole-Induced Seizures in Wistar Male Albino Rats with Reference to Glutamate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pentylenetetrazole-Induced Seizures in Wistar Male Albino Rats with Reference to Glutamate Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radiprodil, a NR2B negative allosteric modulator, from bench to bedside in infantile spasm syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radiprodil, a NR2B negative allosteric modulator, from bench to bedside in infantile spasm syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radiprodil, a selective GluN2B negative allosteric modulator, rescues audiogenic seizures in mice carrying the GluN2A(N615S) mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Radiprodil: A Novel Investigational Therapy for Epilepsy

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Radiprodil (also known as UCB3491) is an investigational drug currently under evaluation for its potential as a targeted therapy for various forms of epilepsy, particularly those associated with gain-of-function (GoF) mutations in genes encoding the N-methyl-D-aspartate (NMDA) receptor subunits.[1][2][3] This technical guide provides a comprehensive overview of the preclinical research on Radiprodil, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the preclinical rationale for Radiprodil's advancement into clinical trials for epilepsy.

Mechanism of Action: Targeting the GluN2B Subunit

Radiprodil is a selective, potent, and orally active negative allosteric modulator (NAM) of the NMDA receptor, specifically targeting the GluN2B (also known as NR2B) subunit.[1][4] NMDA receptors are ionotropic glutamate (B1630785) receptors crucial for excitatory synaptic transmission, synaptic plasticity, learning, and memory. Dysfunction of these receptors, particularly gain-of-function mutations, has been implicated in the pathophysiology of several neurological disorders, including epilepsy.

By binding to an allosteric site on the GluN2B subunit, Radiprodil reduces the activity of NMDA receptors containing this subunit without completely blocking them. This modulatory action is believed to counteract the excessive neuronal excitation that leads to seizures in individuals with certain GRIN gene mutations. Preclinical studies have shown that Radiprodil retains its inhibitory effect on NMDA receptors with gain-of-function mutations.

Figure 1: Radiprodil's Mechanism of Action at the NMDA Receptor.

Preclinical Efficacy in Epilepsy Models

Radiprodil has demonstrated significant anticonvulsant effects in various preclinical models of epilepsy. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy in the Audiogenic Seizure (AGS) Mouse Model

| Animal Model | Seizure Induction | Treatment | Key Findings | Reference |

| Grin2aS/S mice (carrying the GluN2A(N615S) homozygous mutation) | High-frequency acoustic stimulus | Acute Radiprodil administration | Dose-dependent reduction in the onset and severity of audiogenic seizures. The incidence of AGS dropped from 75.5% in the vehicle-treated group to 6% in the group treated with the highest dose (10 mg/kg). Radiprodil was more effective in female mice. | |

| Adult Mice | Audiogenic stimulus | Radiprodil | Potent, dose-dependent protection against generalized clonic convulsions with a 50% effective dose (ED50) of 2.1 mg/kg. |

Table 2: Efficacy in the Pentylenetetrazole (PTZ)-Induced Seizure Rat Model

| Animal Model | Seizure Induction | Treatment | Key Findings | Reference |

| Male Wistar rats at different postnatal (PN) ages (PN7, PN12, and PN70) | Pentylenetetrazole (PTZ) injection | Radiprodil | Age-dependent anticonvulsant activity. The highest potency was observed in PN12 rats, where 10 mg/kg completely abolished tonic seizures. A dose of 3 mg/kg showed a statistically significant protective effect in PN12 rats. No significant activity was observed in PN70 (adult) rats. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of Radiprodil.

Audiogenic Seizure (AGS) Model in Grin2aS/S Mice

-

Animal Model: Grin2aS/S mice, which carry a homozygous GluN2A(N615S) mutation, were used. This model exhibits a seizure phenotype.

-

Drug Administration: Mice were acutely treated with Radiprodil at various doses (1.5 mg/kg, 3 mg/kg, and 10 mg/kg) or vehicle.

-

Seizure Induction: A high-frequency acoustic stimulus was presented to the mice to induce audiogenic seizures.

-

Endpoint Measurement: The primary endpoints were the onset and severity of the induced seizures. The incidence of seizures was also recorded.

Figure 2: Workflow for the Audiogenic Seizure Model Experiment.

Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats

-

Animal Model: Male Wistar rats at different postnatal (PN) ages (PN7, PN12, and PN70) were used to assess age-dependent effects.

-

Drug Administration: Radiprodil was administered at varying doses.

-

Seizure Induction: Seizures were induced by the administration of pentylenetetrazole (PTZ), a convulsant agent.

-

Endpoint Measurement: The primary endpoint was the occurrence of generalized tonic-clonic seizures. The protective effect of Radiprodil against the tonic phase of the seizures was quantified.

Pharmacokinetics and Safety

Preclinical studies have indicated that Radiprodil has a favorable pharmacokinetic profile and is generally well-tolerated. In healthy human subjects, the median time to maximum plasma concentration (tmax) is 4.0 hours, and the geometric mean half-life (t½) is 15.8 hours. Early clinical data in infants with Infantile Spasm Syndrome (ISS) also showed a good safety and pharmacokinetic profile.

Transition to Clinical Development

The promising preclinical data, demonstrating a clear mechanism of action and significant anticonvulsant efficacy in relevant animal models, have provided a strong rationale for the clinical development of Radiprodil for epilepsy. Radiprodil is currently being investigated in clinical trials for GRIN-related disorders, Infantile Spasms, Tuberous Sclerosis Complex, and Focal Cortical Dysplasia. The primary goals of these trials are to assess the safety, tolerability, pharmacokinetics, and efficacy of Radiprodil in reducing seizures and improving behavioral symptoms in patients.

Conclusion

The preclinical research on Radiprodil strongly supports its potential as a novel therapeutic agent for specific forms of epilepsy, particularly those driven by gain-of-function mutations in NMDA receptor subunits. Its selective mechanism of action as a GluN2B negative allosteric modulator, coupled with demonstrated efficacy in multiple animal models, underscores its promise as a targeted therapy. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in this area. Continued investigation in ongoing clinical trials will be crucial in determining the ultimate clinical utility of Radiprodil for patients with epilepsy.

References

Investigating the Pharmacodynamics of Radiprodil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radiprodil (B1680500) is a selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1][2][3][4] This technical guide provides an in-depth overview of the pharmacodynamics of Radiprodil, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of novel therapeutics targeting the glutamatergic system.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[5] NMDA receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The diverse subtypes of GluN2 subunits (A-D) confer distinct pharmacological and biophysical properties to the receptor complex.

The GluN2B subunit, in particular, is predominantly expressed in the forebrain and is implicated in various neurological and psychiatric disorders, including epilepsy, neurodevelopmental disorders, and neuropathic pain. Overactivation of NMDA receptors, especially those containing the GluN2B subunit, can lead to excitotoxicity and neuronal damage. Radiprodil, by acting as a negative allosteric modulator at the GluN2B subunit, offers a promising therapeutic strategy to attenuate excessive NMDA receptor activity without completely blocking its physiological function.

Mechanism of Action

Radiprodil exerts its pharmacological effects by binding to an allosteric site on the GluN2B subunit of the NMDA receptor. This binding event induces a conformational change in the receptor, reducing the channel's open probability and thereby decreasing the influx of calcium ions (Ca2+) in response to glutamate and glycine (B1666218) binding. This negative allosteric modulation allows for a more subtle and potentially safer approach to dampening NMDA receptor signaling compared to competitive antagonists or channel blockers.

Signaling Pathway

The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with postsynaptic membrane depolarization to relieve the magnesium (Mg2+) block, triggers the opening of the ion channel. The subsequent influx of Ca2+ acts as a critical second messenger, activating a cascade of downstream signaling pathways. These pathways are integral to both physiological processes like long-term potentiation (LTP), a cellular correlate of learning and memory, and pathological conditions when dysregulated.

Key downstream effectors of NMDA receptor activation include:

-

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): A crucial enzyme in the induction of LTP and synaptic strengthening.

-

Protein Kinase A (PKA): Involved in modulating synaptic plasticity and gene expression.

-

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: Plays a role in cell survival and differentiation.

-

cAMP Response Element-Binding Protein (CREB): A transcription factor that regulates the expression of genes involved in neuronal survival, plasticity, and memory.

-

Neuronal Nitric Oxide Synthase (nNOS): Can be activated by Ca2+ influx and is implicated in excitotoxicity.

Radiprodil, by reducing Ca2+ influx through GluN2B-containing NMDA receptors, is expected to modulate these downstream signaling events, thereby mitigating the detrimental effects of excessive receptor activation.

References

- 1. Inhibition of GluN2B-containing N-methyl-d-aspartate receptors by radiprodil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Radiprodil, a NR2B negative allosteric modulator, from bench to bedside in infantile spasm syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GRIN Therapeutics Announces Positive Topline Data from Honeycomb Trial of Radiprodil in GRIN-Related Neurodevelopmental Disorder [prnewswire.com]

- 5. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on Radiprodil for Neurodevelopmental Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiprodil (B1680500) is an investigational selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B (formerly known as NR2B) subunit.[1][2] Emerging preclinical and clinical research has highlighted its potential as a therapeutic agent for certain neurodevelopmental disorders, particularly those associated with gain-of-function (GoF) mutations in the genes encoding NMDA receptor subunits, such as GRIN-related disorders.[3][4] This technical guide provides a comprehensive overview of the early-stage research on Radiprodil, focusing on its mechanism of action, preclinical efficacy, pharmacokinetic profile, and clinical trial findings. The information is presented to facilitate further research and development in this promising area.

Mechanism of Action: Targeting the GluN2B Subunit

Radiprodil exerts its effects by binding to an allosteric site on the GluN2B subunit of the NMDA receptor, leading to a reduction in receptor activity.[1] This is particularly relevant for neurodevelopmental disorders caused by GoF mutations in genes like GRIN2B, which result in excessive NMDA receptor function. By selectively modulating the overactive GluN2B-containing receptors, Radiprodil aims to restore normal neuronal excitability.

Signaling Pathway of Radiprodil's Action

Caption: Radiprodil's mechanism of action.

Preclinical Research Data

Preclinical studies have been instrumental in demonstrating the potential of Radiprodil in models of neurodevelopmental disorders. These studies have primarily focused on seizure models and in vitro assays to characterize its activity on NMDA receptors with GoF mutations.

In Vivo Efficacy in Seizure Models

| Animal Model | Seizure Induction Method | Key Finding | ED50 | Reference |

| Mouse | Audiogenic | Dose-dependent protection against generalized clonic convulsions. | 2.1 mg/kg | |

| Mouse (Grin2a S/S) | Audiogenic | Significantly and dose-dependently reduced the onset and severity of audiogenic seizures. | Not specified | |

| Rat (Juvenile) | Pentylenetetrazole (PTZ) | Prominent anti-seizure effect, with maximum protection at postnatal day 12. | Not specified | |

| Mouse | Pentylenetetrazole (PTZ) | Delayed onset of seizures. | Not specified |

In Vitro Efficacy on NMDA Receptors

| System | Receptor Type | Key Finding | IC50 | Reference |

| Xenopus oocytes | Human NMDA receptors with GRIN2B GoF mutations (R540H, N615I, V618G) | Radiprodil retained its potency in blocking glutamate-evoked currents in mutated receptors. | Not specified | |

| Xenopus oocytes | Rat GluN1/GluN2B NMDA receptors | Inhibition of NMDA-induced currents. | ~0.3 µM (for ifenprodil, a related compound) |

Pharmacokinetic Profile

Limited preclinical pharmacokinetic data is available in the public domain. However, a Phase 1 study in healthy human adults provides valuable insights into the pharmacokinetic profile of Radiprodil.

Human Pharmacokinetic Parameters (Single 30 mg Oral Dose)

| Parameter | Value | Unit | Reference |

| Cmax (Geometric Mean) | 89.4 | ng/mL | |

| Tmax (Median) | 4 | hours | |

| t½ (Geometric Mean) | 15.8 | hours | |

| AUCinf (Geometric Mean) | 2042 | h*ng/mL |

Clinical Research in Neurodevelopmental Disorders

The primary clinical focus for Radiprodil has been on GRIN-related neurodevelopmental disorders, a group of rare genetic conditions caused by mutations in the genes encoding NMDA receptor subunits.

Phase 1b "Honeycomb" Study (NCT05818943)

This open-label study evaluated the safety, tolerability, and efficacy of Radiprodil in children with GRIN-related disorders with gain-of-function mutations.

| Efficacy Outcome | Result | Patient Population | Reference |

| Median reduction in countable motor seizure frequency | 86% | Children with GRIN-related disorders (GoF mutations) | |

| Patients with ≥50% reduction in countable motor seizures | 71% | Children with GRIN-related disorders (GoF mutations) | |

| Patients with ≥90% reduction in countable motor seizures | 43% | Children with GRIN-related disorders (GoF mutations) | |

| Seizure-free patients | 1 | Children with GRIN-related disorders (GoF mutations) |

Phase 3 "BeeLine" Trial

Following the promising results of the Honeycomb study, a Phase 3 placebo-controlled trial, named BeeLine, is planned to further evaluate the efficacy and safety of Radiprodil in a larger cohort of children with GRIN-related neurodevelopmental disorders.

Experimental Protocols

In Vivo: Audiogenic Seizure Model

Caption: Workflow for the audiogenic seizure model.

Methodology:

-

Animal Model: Grin2aS/S mice, a murine model carrying a homozygous gain-of-function mutation in the Grin2a gene, are used.

-

Drug Administration: Mice are acutely treated with Radiprodil at various doses or a vehicle control.

-

Seizure Induction: A high-frequency acoustic stimulus is presented to the mice to induce seizures.

-

Observation and Scoring: The onset and severity of audiogenic seizures (AGS) are observed and scored.

-

Data Analysis: The dose-dependent effect of Radiprodil on reducing the incidence and severity of seizures is analyzed.

In Vivo: Pentylenetetrazole (PTZ)-Induced Seizure Model

Caption: Workflow for the PTZ-induced seizure model.

Methodology:

-

Animal Model: Juvenile Wistar rats at different postnatal ages (e.g., PN7, PN12, PN70) are used to assess age-dependent effects.

-

Drug Administration: Radiprodil or a vehicle is administered to the rats.

-

Seizure Induction: The chemoconvulsant pentylenetetrazole (PTZ) is administered to induce generalized tonic-clonic seizures.

-

Observation: Animals are observed for the onset and severity of seizures.

-

Data Analysis: The protective effect of Radiprodil against PTZ-induced seizures is evaluated.

In Vitro: Two-Electrode Voltage Clamp in Xenopus Oocytes

Caption: Workflow for in vitro electrophysiology.

Methodology:

-

Expression System: Xenopus laevis oocytes are used as a heterologous expression system.

-

mRNA Injection: Oocytes are co-injected with cRNAs encoding human NMDA receptor subunits, including wild-type or mutant GRIN1 and GRIN2B.

-

Electrophysiology: Two-electrode voltage-clamp recordings are performed to measure ion currents through the expressed NMDA receptors.

-

Drug Application: Glutamate and glycine are applied to activate the receptors and evoke a current. Radiprodil is then co-applied at various concentrations to determine its inhibitory effect on the glutamate-evoked currents.

-

Data Analysis: Concentration-response curves are generated to determine the potency (IC50) of Radiprodil.

Conclusion and Future Directions

The early-stage research on Radiprodil presents a compelling case for its continued development as a targeted therapy for neurodevelopmental disorders characterized by NMDA receptor hyperactivity. The preclinical data demonstrate its efficacy in relevant seizure models, and the initial clinical findings in patients with GRIN-related disorders are highly encouraging. The planned Phase 3 BeeLine trial will be a critical step in establishing the clinical utility of Radiprodil.

Future research should focus on further elucidating the pharmacokinetic and pharmacodynamic relationships of Radiprodil in pediatric populations, exploring its potential in other neurodevelopmental disorders with similar underlying pathophysiology, and identifying biomarkers to predict treatment response. The continued investigation of Radiprodil holds significant promise for addressing the unmet medical needs of individuals with these challenging neurological conditions.

References

- 1. Inhibition of GluN2B-containing N-methyl-d-aspartate receptors by radiprodil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacokinetics, safety/tolerability, and effect on seizure frequency and behavior of individually titrated radiprodil doses in children with grin-related disorder: top line multicenter study data [aesnet.org]

- 3. Radiprodil, a selective GluN2B negative allosteric modulator, rescues audiogenic seizures in mice carrying the GluN2A(N615S) mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Radiprodil: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radiprodil (RGH-896) is a potent and selective negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Radiprodil. Detailed experimental protocols for key assays and a summary of its effects on downstream signaling pathways are included to support further research and development efforts.

Chemical Structure and Properties

Radiprodil is a synthetic, achiral small molecule. Its chemical identity and fundamental properties are summarized below.

| Property | Value |

| IUPAC Name | 2-(4-((4-fluorophenyl)methyl)piperidin-1-yl)-2-oxo-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)acetamide |

| CAS Number | 496054-87-6 |

| Molecular Formula | C₂₁H₂₀FN₃O₄ |

| Molecular Weight | 397.40 g/mol |

| Appearance | Light yellow to yellow solid |

| SMILES | O=C(NC1=CC=C2NC(OC2=C1)=O)C(N3CCC(CC4=CC=C(F)C=C4)CC3)=O |

| InChI Key | GKGRZLGAQZPEHO-UHFFFAOYSA-N |

Table 1: Chemical Identification of Radiprodil

| Physicochemical Property | Value |

| Melting Point | Not publicly available |

| Boiling Point | Not publicly available |

| pKa | Not publicly available |

| Solubility | Soluble in DMSO and DMF. Limited solubility in aqueous solutions. |

Table 2: Physicochemical Properties of Radiprodil

Pharmacological Properties

Radiprodil's primary mechanism of action is the selective negative allosteric modulation of NMDA receptors containing the GluN2B subunit. This targeted activity allows for the modulation of excitatory neurotransmission implicated in various neurological disorders.

| Pharmacological Parameter | Value |

| Mechanism of Action | Selective negative allosteric modulator of the GluN2B subunit of the NMDA receptor |

| Therapeutic Potential | Anticonvulsant, treatment of GRIN-related disorders with gain-of-function mutations |

Table 3: Pharmacological Profile of Radiprodil

Pharmacokinetics in Healthy Adults (Single 30 mg Oral Dose)

| Parameter | Value |

| Geometric Mean AUCinf | 2042 h*ng/mL |

| Geometric Mean Cmax | 89.4 ng/mL |

| Geometric Mean t½ | 15.8 hours |

| Median tmax | 4 hours |

Table 4: Pharmacokinetic Parameters of Radiprodil in Healthy Adults.[1]

Signaling Pathways

Radiprodil, by inhibiting GluN2B-containing NMDA receptors, modulates downstream signaling cascades crucial for neuronal function and plasticity. The influx of Ca²⁺ through NMDA receptors activates several key signaling pathways, including the Ras-MAPK/ERK and CREB pathways. By attenuating this initial calcium signal, Radiprodil can influence gene expression and cellular responses.

Experimental Protocols

In Vivo Assessment of Anticonvulsant Activity

The following protocols are standard models for evaluating the anticonvulsant efficacy of a compound.

This model is used to identify compounds that can raise the seizure threshold.

Methodology:

-

Animal Model: Male CF-1 mice or Sprague-Dawley rats are commonly used.

-

Drug Administration: Radiprodil is dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) and administered via the desired route (e.g., intraperitoneal injection). A vehicle control group is included.

-

Seizure Induction: After a predetermined time to allow for drug absorption and distribution (e.g., 30 minutes), a convulsant dose of pentylenetetrazol (PTZ), typically 85 mg/kg, is administered subcutaneously.

-

Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset of clonic seizures, characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds.

-

Data Analysis: The number of animals in each group protected from seizures is recorded. The dose that protects 50% of the animals (ED₅₀) can be calculated.

This model is used to identify compounds that prevent the spread of seizures, modeling generalized tonic-clonic seizures.

Methodology:

-

Animal Model: Male CF-1 mice or Sprague-Dawley rats are suitable.

-

Drug Administration: Radiprodil or vehicle is administered as described for the PTZ model.

-

Electrical Stimulation: At the time of expected peak drug effect, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) is delivered through corneal or ear-clip electrodes. A topical anesthetic is applied to the corneas prior to electrode placement.

-

Observation: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure.

-

Data Analysis: The number of animals protected from the tonic hindlimb extension is recorded for each group, and the ED₅₀ can be determined.

In Vitro Electrophysiology

Whole-cell patch-clamp recordings from cultured neurons or brain slices can be used to directly measure the effect of Radiprodil on NMDA receptor currents.

Methodology:

-

Preparation: Prepare primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.

-

Recording: Establish whole-cell patch-clamp recordings from individual neurons.

-

NMDA Receptor Activation: Perfuse the cells with a solution containing NMDA and the co-agonist glycine (B1666218) to evoke NMDA receptor-mediated currents.

-

Radiprodil Application: Apply Radiprodil at various concentrations to the perfusion solution and record the resulting changes in the NMDA receptor-mediated current amplitude.

-

Data Analysis: Construct a concentration-response curve to determine the IC₅₀ of Radiprodil for the inhibition of NMDA receptor currents.

Conclusion

Radiprodil is a highly selective GluN2B antagonist with demonstrated preclinical and clinical potential for the treatment of certain neurological disorders, particularly those characterized by NMDA receptor overactivity. This guide provides a foundational understanding of its chemical and pharmacological properties, along with detailed experimental protocols to facilitate further investigation into its therapeutic applications. The continued study of Radiprodil and similar compounds holds promise for the development of novel and targeted therapies for a range of challenging neurological conditions.

References

In-Vitro Pharmacology of Radiprodil: A Technical Guide to its Effects on Synaptic Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiprodil is a selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high potency for receptors containing the GluN2B subunit.[1][2] This technical guide provides an in-depth overview of the in-vitro studies investigating the effects of Radiprodil on synaptic function. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used to elucidate its effects.

Mechanism of Action

Radiprodil exerts its inhibitory effect on NMDA receptors through a non-competitive mechanism. It binds to a site at the interface between the GluN1 and GluN2B N-terminal domains, distinct from the agonist binding site.[3] This allosteric modulation leads to a reduction in the channel's open probability, thereby decreasing the influx of calcium ions in response to glutamate (B1630785) and glycine (B1666218) binding.[3] This targeted action on GluN2B-containing NMDA receptors makes Radiprodil a valuable tool for studying the specific roles of this receptor subtype in synaptic plasticity and neurological disorders.

Quantitative Data Summary

The following tables summarize the key quantitative data from in-vitro studies of Radiprodil.

Table 1: Inhibitory Potency of Radiprodil on NMDA Receptors

| Receptor Subtype | Cell Type | IC50 Value | Key Findings | Reference |

| GluN1/GluN2B | Xenopus oocytes | 0.34 µM | High-affinity inhibition. | [3] |

| GluN1/GluN2A | Xenopus oocytes | 146 µM | Low-affinity inhibition, approximately 400-fold lower than for GluN1/GluN2B receptors. |

Table 2: Effect of Radiprodil on Synaptic Plasticity

| Synaptic Phenomenon | Preparation | Radiprodil Concentration | Effect | Reference |

| Long-Term Potentiation (LTP) | Murine hippocampal slices | 10 nM | Restored LTP in the presence of various amyloid-beta species (Aβ1-42, 3NTyr10-Aβ, Aβ1-40). |

Experimental Protocols

This section details the methodologies for key in-vitro experiments used to characterize the effects of Radiprodil on synaptic function.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the inhibitory effect of Radiprodil on NMDA receptor-mediated currents.

Cell Preparation:

-

HEK293 cells or neurons are cultured on coverslips.

-

Cells are transfected with cDNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B).

Solutions:

-

External Solution (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 1 CaCl2, 0.5 MgCl2, 10 glucose. pH adjusted to 7.4 with NaOH. Agonists (e.g., 100 µM glutamate and 30 µM glycine) are added to this solution.

-

Internal Pipette Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP. pH adjusted to 7.2 with CsOH.

-

Radiprodil Application Solution: Radiprodil is dissolved in the external solution containing agonists to achieve the desired final concentrations.

Recording Procedure:

-

Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Transfer a coverslip with cultured cells to the recording chamber on a microscope stage and perfuse with the external solution.

-

Approach a target cell with the patch pipette while applying slight positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

-

Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV or -70 mV.

-

Begin recording baseline currents.

-

Apply the agonist solution to evoke NMDA receptor-mediated currents.

-

Once a stable baseline response is established, co-apply the agonist solution containing the desired concentration of Radiprodil.

-

Record the inhibited current until a steady-state block is achieved.

-

To test for reversibility, wash out the Radiprodil-containing solution by perfusing with the agonist solution alone.

Data Analysis:

-

Measure the peak or steady-state amplitude of the NMDA receptor-mediated current in the absence (control) and presence of Radiprodil.

-

Calculate the percentage of inhibition for each concentration of Radiprodil.

-

Construct a concentration-response curve and fit it with a logistical equation to determine the IC50 value.

Calcium Imaging

Objective: To visualize and quantify changes in intracellular calcium concentration in response to synaptic activity and modulation by Radiprodil.

Cell Preparation and Dye Loading:

-

Primary neuronal cultures or brain slices are prepared.

-

Cells are loaded with a calcium indicator dye (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP). For Fura-2 AM, cells are typically incubated with the dye for 30-60 minutes at 37°C.

Imaging Setup:

-

A fluorescence microscope equipped with a light source for excitation at the appropriate wavelengths for the chosen calcium indicator, a sensitive camera (e.g., EMCCD or sCMOS), and appropriate filter sets.

Experimental Procedure:

-

Mount the coverslip or brain slice in a perfusion chamber on the microscope stage.

-

Perfuse with an external solution similar to that used for electrophysiology.

-

Identify a region of interest (e.g., a single neuron or a dendritic spine).

-

Stimulate synaptic activity, for example, by applying a brief pulse of high potassium or an electrical field stimulation to evoke neurotransmitter release.

-

Record the changes in fluorescence intensity over time.

-

After establishing a baseline response, perfuse the chamber with a solution containing Radiprodil and repeat the stimulation.

-

Record the fluorescence changes in the presence of Radiprodil.

Data Analysis:

-

The change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F0) to calculate ΔF/F0.

-

Parameters such as the peak amplitude, rise time, and decay time of the calcium transients are measured and compared between control and Radiprodil-treated conditions.

Visualizations

Signaling Pathway of Radiprodil's Action

Caption: Mechanism of Radiprodil's negative allosteric modulation of the NMDA receptor.

Experimental Workflow for Patch-Clamp Electrophysiology

Caption: Workflow for investigating Radiprodil's effect using patch-clamp electrophysiology.

Logical Relationship of Radiprodil in Reversing Aβ-induced Synaptic Dysfunction

Caption: Radiprodil's role in mitigating amyloid-beta's negative impact on LTP.

References

Methodological & Application

Application Notes and Protocols for Radiprodil Dosage and Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Radiprodil in preclinical animal models, based on available scientific literature. The protocols outlined below are intended to serve as a guide for researchers designing in vivo studies to evaluate the efficacy and pharmacokinetics of Radiprodil.

Mechanism of Action

Radiprodil is a selective negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit.[1] By binding to the NR2B subunit, Radiprodil reduces the activity of the NMDA receptor, which plays a crucial role in excitatory synaptic transmission, neuronal development, and synaptic plasticity.[1][2][3] Excessive activation of NMDA receptors is implicated in various neurological disorders, including epilepsy.[4] Radiprodil's mechanism of action makes it a promising candidate for conditions characterized by overactive NR2B-containing NMDA receptors.

Quantitative Data Summary

The following table summarizes the reported dosages and administration routes of Radiprodil in various animal models.

| Animal Model | Species/Strain | Age | Seizure Model | Route of Administration | Effective Dose Range | Key Findings |

| Audiogenic Seizures | Mouse (DBA/2) | Adult | Audiogenic | Intraperitoneal (i.p.) | ED50: 2.1 mg/kg | Potent, dose-dependent protection against generalized clonic convulsions. |

| Audiogenic Seizures | Mouse (Grin2aS/S) | Young Adult (P70-80) | Audiogenic | Intraperitoneal (i.p.) | 1.5 - 10 mg/kg | Significantly and dose-dependently reduced the onset and severity of audiogenic seizures. More effective in female mice. |

| Pentylenetetrazole (PTZ)-induced Seizures | Rat (Wistar) | Postnatal Day 7 (PN7) | PTZ-induced | Not specified | 3-10 mg/kg | Showed dose-dependent protective effects against the tonic phase of generalized seizures. |

| Pentylenetetrazole (PTZ)-induced Seizures | Rat (Wistar) | Postnatal Day 12 (PN12) | PTZ-induced | Not specified | 3-10 mg/kg | Highest potency observed at this age, corresponding to late infancy in humans. 10 mg/kg completely abolished tonic seizures. |

| Pentylenetetrazole (PTZ)-induced Seizures | Rat (Wistar) | Postnatal Day 70 (PN70) | PTZ-induced | Not specified | Up to 10 mg/kg | No significant anticonvulsant activity. |

| Chemoconvulsant-induced Seizures | Mouse (knock-in with GluN2B-Ser810Arg variant) | Not specified | Pentylenetetrazole (PTZ) | Not specified | Not specified | Delayed the onset of seizures compared to vehicle. |

Experimental Protocols

Radiprodil Formulation

Radiprodil can be supplied as granules for oral suspension. For preclinical studies, it is typically reconstituted extemporaneously. The choice of vehicle should ensure the stability and solubility of the compound. Common vehicles for oral and intraperitoneal administration in rodents include sterile saline, phosphate-buffered saline (PBS), or a small percentage of a solubilizing agent like Tween 80 or DMSO, diluted in saline or water. The pH of the final formulation should be within a physiologically tolerable range (typically 5-9).

Example Formulation for Oral Suspension: Radiprodil granules can be reconstituted with a specified volume of diluent to achieve the desired final concentration. For laboratory preparations, Radiprodil powder can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.

Administration Protocols

Oral gavage is a common method for precise oral administration of compounds.

Materials:

-

Appropriately sized gavage needles (flexible or curved with a rounded tip are recommended to minimize trauma).

-

Mice: 18-20 gauge, 1.5 inches long.

-

Rats: 16-18 gauge, 2-3 inches long.

-

-

Syringes

-

Radiprodil formulation

-

Animal scale

Procedure:

-

Animal Restraint:

-

Mouse: Scruff the mouse firmly to immobilize the head and body.

-

Rat: Hold the rat near the thoracic region, supporting the lower body.

-

-

Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach.

-

Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the upper palate. The animal should swallow the tube as it enters the esophagus. Do not force the needle.

-

Administration: Once the needle is in the stomach, administer the Radiprodil formulation slowly. The maximum recommended volume is typically 10 mL/kg.

-

Withdrawal: Gently remove the gavage needle.

-

Monitoring: Observe the animal for several minutes post-administration for any signs of distress.

IP injection allows for rapid absorption of the compound.

Materials:

-

Sterile syringes

-

Sterile needles (25-27 gauge for mice, 23-25 gauge for rats).

-

Radiprodil formulation

-

70% ethanol (B145695) for disinfection

Procedure:

-

Animal Restraint:

-

Mouse: Scruff the mouse and position it to expose the abdomen.

-

Rat: A two-person technique is often preferred, with one person restraining the animal and the other performing the injection.

-

-

Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

-

Procedure:

-

Disinfect the injection site with 70% ethanol.

-

Insert the needle at a 30-40 degree angle with the bevel facing up.

-

Aspirate to ensure no fluid (urine or blood) is drawn back, which would indicate incorrect placement.

-

Inject the solution. The recommended maximum volume is typically less than 10 ml/kg.

-

-

Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.

Visualizations

Experimental Workflow

Caption: Experimental workflow for Radiprodil administration and evaluation in animal models.

Signaling Pathway of Radiprodil's Mechanism of Action

Caption: Radiprodil negatively modulates the NR2B subunit of the NMDA receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The N-methyl-D-aspartate receptor subunit NR2B: localization, functional properties, regulation, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.au.dk [pure.au.dk]

Application Notes: Utilizing Radiprodil for Neuronal Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiprodil is an investigational compound that acts as a selective and potent negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B (formerly NR2B) subunit.[1][2][3] NMDA receptors are critical ligand-gated ion channels that mediate excitatory synaptic transmission in the brain and are essential for neuronal development, synaptic plasticity, learning, and memory.[4][5] Dysregulation of NMDA receptor activity, particularly from gain-of-function (GoF) mutations in the GRIN genes that encode these subunits, is implicated in various severe neurodevelopmental disorders, often characterized by epilepsy and seizures.

Radiprodil's mechanism of selectively reducing the activity of GluN2B-containing NMDA receptors makes it a valuable tool for in vitro research. It allows for the specific investigation of the role of this subunit in neuronal function and pathology. These application notes provide detailed protocols for utilizing Radiprodil in neuronal cell culture to study its effects on NMDA receptor-mediated events, such as excitotoxicity and calcium influx.

Data Presentation

Table 1: Properties of Radiprodil

| Property | Description | Reference(s) |

| Target | N-methyl-D-aspartate (NMDA) Receptor, GluN2B subunit | |

| Mechanism of Action | Negative Allosteric Modulator (NAM) | |

| Key Investigational Use | Treatment of seizures associated with GRIN-related neurodevelopmental disorders (Gain-of-Function mutations) | |

| Reported Preclinical Efficacy | ED₅₀ of 2.1 mg/kg in a mouse audiogenic seizure model |

Table 2: Exemplary In Vitro Concentrations for GluN2B Antagonists

This table provides concentration ranges for Radiprodil and the structurally related GluN2B antagonist, Ifenprodil (B1662929), to guide dose-response studies in neuronal cultures.

| Compound | Assay Type | Cell Type/System | Effective Concentration (IC₅₀ or Working Conc.) | Reference(s) |

| Radiprodil | NMDA Current Inhibition | Cells expressing human GRIN2B variants | IC₅₀ values determined (specific values vary by mutation) | |

| Ifenprodil | NMDA Current Inhibition | Rat Cultured Cortical Neurons | IC₅₀: 0.17 - 0.88 µM (agonist dependent) | |

| Ifenprodil | NMDA Current Inhibition | Rat Cultured Cortical Neurons | IC₅₀: 0.3 µM | |

| Ifenprodil | Dendritic Growth Assay | Organotypic Slice Cultures | 3 - 10 µM (working concentration) | |

| Ifenprodil | Neurite Outgrowth Assay | PC12 Cells | 0.1 - 10 µM (working concentration) |

Signaling Pathway Visualization

Figure 1. Mechanism of Radiprodil action on the NMDA receptor.

Experimental Protocols

Protocol 1: NMDA-Induced Excitotoxicity Assay

This protocol assesses the neuroprotective effect of Radiprodil against excitotoxicity induced by excessive NMDA receptor activation in primary neuronal cultures. Cell death is quantified by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.

Materials:

-

Primary neuronal cultures (e.g., cortical or hippocampal neurons, matured for at least 14 days in vitro (DIV))

-

Neurobasal medium and B-27 supplement

-

Radiprodil stock solution (e.g., 10 mM in DMSO)

-

N-methyl-D-aspartate (NMDA)

-

Glycine

-

Balanced Salt Solution (BSS)

-

LDH cytotoxicity assay kit

-

96-well clear-bottom plates

-

Spectrophotometric microplate reader

Procedure:

-

Cell Plating: Plate primary neurons in 96-well plates at an appropriate density and culture for 14-21 days to ensure mature expression of functional NMDA receptors.

-

Radiprodil Pre-treatment:

-

Prepare serial dilutions of Radiprodil in culture medium. A suggested starting concentration range is 0.1 µM to 10 µM. Include a vehicle control (DMSO equivalent).

-

Remove the culture medium and replace it with the Radiprodil-containing medium.

-

Incubate for 1-2 hours at 37°C, 5% CO₂.

-

-

NMDA Challenge:

-

Prepare a stimulation solution of 200 µM NMDA and 10 µM glycine in BSS. Note: The optimal NMDA concentration can range from 25-200 µM and should be determined empirically for your specific culture system.

-

Remove the Radiprodil-containing medium.

-

Gently wash the cells once with BSS containing 10 µM glycine.

-

Add the NMDA/glycine stimulation solution to the wells.

-

Incubate for 20-60 minutes at room temperature or 37°C.

-

-

Recovery:

-

Remove the NMDA solution and gently wash the cells twice with pre-warmed BSS.

-

Return the original conditioned medium (saved during the pre-treatment step) or fresh culture medium to the wells.

-

Incubate for 18-24 hours at 37°C, 5% CO₂.

-

-

Quantify Cell Death:

-

Measure LDH release into the culture supernatant according to the manufacturer's protocol for your LDH assay kit.

-

Include control wells for:

-

Untreated (Negative Control): No Radiprodil, no NMDA.

-

Maximum Lysis (Positive Control): Treat cells with the lysis buffer provided in the kit.

-

NMDA only (Excitotoxicity Control): Vehicle pre-treatment followed by NMDA challenge.

-

-

-

Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum lysis control. Plot the percentage of neuroprotection afforded by Radiprodil against its concentration.

Protocol 2: NMDA-Mediated Calcium Imaging Assay

This protocol measures the ability of Radiprodil to inhibit NMDA-induced intracellular calcium ([Ca²⁺]i) influx using a fluorescent calcium indicator.

Materials:

-

Primary neuronal cultures on glass-bottom imaging dishes.

-

Fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM).

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer, containing CaCl₂ and MgCl₂.

-

Radiprodil stock solution.

-

NMDA and Glycine stock solutions.

-

Fluorescence microscope equipped for live-cell imaging.

Procedure:

-

Indicator Loading:

-

Prepare a loading solution of 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

-

Wash cultured neurons gently with pre-warmed HBSS.

-

Incubate cells with the loading solution for 30-40 minutes at 37°C.

-

Wash cells 2-3 times with HBSS to remove excess dye and allow 20-30 minutes for de-esterification.

-

-

Radiprodil Incubation:

-

Replace the buffer with HBSS containing the desired concentration of Radiprodil (or vehicle).

-

Incubate for 10-15 minutes at room temperature on the microscope stage.

-

-

Baseline Imaging:

-

Place the imaging dish on the microscope stage.

-

Acquire baseline fluorescence images for 1-2 minutes to establish a stable signal.

-

-

Stimulation and Recording:

-

Prepare a stimulation solution of NMDA and glycine in HBSS (e.g., final concentration of 100 µM NMDA / 10 µM glycine).

-

Add the stimulation solution to the dish while continuously recording the fluorescence signal.

-

Record the change in fluorescence intensity over time for 5-10 minutes.

-

-

Data Analysis:

-

Define regions of interest (ROIs) around individual neuronal cell bodies.

-

Measure the mean fluorescence intensity for each ROI over time.

-

Quantify the change in fluorescence (ΔF) from baseline (F₀) as ΔF/F₀.

-

Compare the peak ΔF/F₀ in Radiprodil-treated neurons to vehicle-treated controls to determine the percentage of inhibition.

-

Experimental Workflow Visualization

Figure 2. Workflow for an NMDA-induced excitotoxicity assay.

References

- 1. Frontiers | GluN2B but Not GluN2A for Basal Dendritic Growth of Cortical Pyramidal Neurons [frontiersin.org]

- 2. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]

- 3. A novel mechanism of activity-dependent NMDA receptor antagonism describes the effect of ifenprodil in rat cultured cortical neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]

- 5. researchgate.net [researchgate.net]

Preparing Radiprodil for In-Vivo Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of Radiprodil (RGH-896) for in-vivo experiments. Radiprodil is a selective, orally active negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit.[1][2] It is under investigation for various neurological conditions, including neuropathic pain and epilepsy.[2][3] Proper preparation and formulation are critical for ensuring accurate and reproducible results in preclinical research.

Physicochemical Properties and Storage

Radiprodil is a light yellow to yellow solid.[1] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years. Stock solutions in a solvent should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.

Data Presentation: Solubility and Dosage

The following tables summarize the key quantitative data for the preparation of Radiprodil.

Table 1: Solubility of Radiprodil

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | ~250 mg/mL (629.09 mM) | Ultrasonic treatment may be needed to aid dissolution. Hygroscopic DMSO can affect solubility; use newly opened DMSO. |

| Dimethylformamide (DMF) | ~2 mg/mL | Purge with an inert gas. |

| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | Prepare by first dissolving in DMSO, then diluting with the aqueous buffer. Aqueous solutions are not recommended for storage for more than one day. |

Table 2: Recommended In-Vivo Dosage and Administration Routes

| Animal Model | Indication | Dosage Range | Route of Administration |

| Mouse | Audiogenic Seizures | ED50: 2.1 mg/kg | Not specified, likely intraperitoneal or oral |

| Mouse (Grin2aS/S) | Audiogenic Seizures | 1.5 - 10 mg/kg | Intraperitoneal (i.p.) |

| Rat (Juvenile) | Pentylenetetrazole-induced Seizures | 3 - 10 mg/kg | Not specified, likely intraperitoneal or oral |

| Human (Clinical Trial) | Healthy Volunteers | 30 mg (single dose) | Oral suspension |

Experimental Protocols

Below are detailed protocols for the preparation of Radiprodil for in-vivo administration.

Protocol 1: Preparation of Radiprodil for Oral Administration (Suspension)

This protocol is based on formulations used in preclinical and clinical studies for oral delivery.

Materials:

-

Radiprodil powder

-

Vehicle solution (choose one of the options below)

-

Option A (PEG-based): 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

-

Option B (Cyclodextrin-based): 10% DMSO, 90% (20% SBE-β-CD in Saline)

-

Option C (Oil-based): 10% DMSO, 90% Corn Oil

-

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weigh the required amount of Radiprodil powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to the tube to achieve a 10% concentration of the final volume.

-

Vortex the mixture thoroughly until the Radiprodil is completely dissolved in DMSO. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.

-

Sequentially add the remaining components of your chosen vehicle (PEG300, Tween-80, and Saline for Option A; SBE-β-CD in Saline for Option B; or Corn Oil for Option C).

-

Vortex the solution extensively after each addition to ensure a homogenous suspension.

-

The final solution should be clear. Visually inspect for any precipitation before administration.

-

Administer the suspension to the animal via oral gavage at the desired dose.

Protocol 2: Preparation of Radiprodil for Intraperitoneal (i.p.) Injection

This protocol is suitable for studies requiring systemic administration.

Materials:

-

Radiprodil powder

-

Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.2

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Prepare a stock solution of Radiprodil in DMSO. For example, dissolve 10 mg of Radiprodil in 1 mL of DMSO to get a 10 mg/mL stock solution.

-

For the working solution, dilute the DMSO stock solution with PBS (pH 7.2) to the final desired concentration. It is recommended to keep the final DMSO concentration low (typically <10%) to minimize solvent toxicity.

-

For example, to prepare a 1 mg/mL working solution, add 100 µL of the 10 mg/mL DMSO stock to 900 µL of PBS.

-

Vortex the working solution thoroughly before each injection to ensure it is well-mixed.

-

Administer the solution via intraperitoneal injection.

Mandatory Visualizations

Signaling Pathway of Radiprodil's Action

The following diagram illustrates the mechanism of action of Radiprodil as a negative allosteric modulator of the NMDA receptor.

Caption: Radiprodil's mechanism of action at the NMDA receptor.

Experimental Workflow for In-Vivo Study

The diagram below outlines a typical experimental workflow for an in-vivo study using Radiprodil.

Caption: A typical workflow for in-vivo experiments with Radiprodil.

References

Methodologies for Studying Radiprodil's Effect on Behavior: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiprodil is an investigational drug that acts as a selective negative allosteric modulator of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] The NMDA receptor, a key player in excitatory synaptic transmission, is crucial for neuronal development, synaptic plasticity, learning, and memory.[3][4][5] Dysregulation of NMDA receptor function, particularly involving the GluN2B subunit, has been implicated in various neurological and psychiatric disorders, including epilepsy, neurodevelopmental disorders, and neuropathic pain.

Radiprodil is currently under investigation in clinical trials for conditions such as GRIN-related disorders, infantile spasms, tuberous sclerosis complex, and focal cortical dysplasia, with studies evaluating its impact on both seizure frequency and behavioral symptoms. These application notes and protocols provide detailed methodologies for preclinical and in vitro studies to comprehensively evaluate the effects of Radiprodil on behavior, offering a framework for researchers in drug discovery and development.

Signaling Pathway of Radiprodil Action

Radiprodil exerts its effect by binding to an allosteric site on the GluN2B subunit of the NMDA receptor. This binding event reduces the receptor's activity in a non-competitive manner, thereby modulating downstream signaling cascades.

Preclinical Behavioral Assays

A battery of behavioral tests is essential to characterize the psychoactive properties of Radiprodil. The following protocols are designed for rodent models (mice or rats) and should be adapted based on the specific research question and animal strain.

General Experimental Workflow

Open Field Test

Application: To assess general locomotor activity, exploratory behavior, and anxiety-like behavior. This test is crucial to ensure that effects observed in other behavioral paradigms are not due to motor impairments.

Protocol:

-

Apparatus: A square arena (e.g., 50 x 50 x 40 cm for rats; 40 x 40 x 30 cm for mice) with a floor divided into a central and a peripheral zone.

-

Procedure:

-

Habituate animals to the testing room for at least 30 minutes before the test.

-

Administer Radiprodil or vehicle at a predetermined time before the test (e.g., 30-60 minutes for intraperitoneal injection).

-

Place the animal gently in the center of the open field.

-

Record the animal's activity for 5-10 minutes using a video tracking system.

-

Clean the arena thoroughly between each animal with 70% ethanol (B145695) to eliminate olfactory cues.

-

-

Data Analysis:

-

Total distance traveled.

-

Time spent in the center versus the periphery.

-

Number of entries into the center zone.

-

Rearing frequency.

-

Data Presentation:

| Treatment Group | Total Distance (cm) | Time in Center (s) | Center Entries | Rearing Frequency |

| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Radiprodil (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Radiprodil (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Radiprodil (Dose 3) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Elevated Plus Maze (EPM)

Application: To assess anxiety-like behavior, based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Protocol:

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

-

Procedure:

-

Habituate animals to the testing room.

-

Administer Radiprodil or vehicle.

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for 5 minutes.

-

Record the session with a video camera.

-

Clean the maze between trials.

-

-

Data Analysis:

-

Time spent in the open arms versus the closed arms.

-

Number of entries into the open and closed arms.

-

Total arm entries (as a measure of general activity).

-

Data Presentation:

| Treatment Group | Time in Open Arms (%) | Open Arm Entries (%) | Total Arm Entries |

| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Radiprodil (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Radiprodil (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Radiprodil (Dose 3) | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Novel Object Recognition (NOR) Test

Application: To assess learning and memory, specifically recognition memory, which is dependent on the integrity of the hippocampus and perirhinal cortex.

Protocol:

-

Apparatus: The same open field arena used for locomotor activity testing.

-

Procedure:

-

Habituation: Allow the animal to explore the empty arena for 5-10 minutes on two consecutive days.

-

Familiarization Phase (Day 3): Place two identical objects in the arena and allow the animal to explore for 5-10 minutes.

-

Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory). Administer Radiprodil or vehicle before or after the familiarization phase, depending on whether the interest is in acquisition or consolidation.

-

Test Phase (Day 3 or 4): Replace one of the familiar objects with a novel object. Allow the animal to explore for 5 minutes.

-

-

Data Analysis:

-

Time spent exploring the novel object versus the familiar object.

-

Discrimination Index: (Time with novel object - Time with familiar object) / (Total exploration time).

-

Data Presentation:

| Treatment Group | Discrimination Index | Total Exploration Time (s) |

| Vehicle | Mean ± SEM | Mean ± SEM |

| Radiprodil (Dose 1) | Mean ± SEM | Mean ± SEM |

| Radiprodil (Dose 2) | Mean ± SEM | Mean ± SEM |

| Radiprodil (Dose 3) | Mean ± SEM | Mean ± SEM |

Forced Swim Test (FST)

Application: To assess depressive-like behavior, based on the principle of learned helplessness.

Protocol:

-

Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Procedure:

-

Pre-test Session (Day 1): Place the animal in the water for 15 minutes. This session is for habituation.

-

Test Session (Day 2): Administer Radiprodil or vehicle 30-60 minutes before the test. Place the animal in the water for 5-6 minutes.

-

Record the session and score the duration of immobility (floating with minimal movements to keep the head above water).

-

-

Data Analysis:

-

Total time spent immobile.

-

Data Presentation:

| Treatment Group | Immobility Time (s) |

| Vehicle | Mean ± SEM |

| Radiprodil (Dose 1) | Mean ± SEM |

| Radiprodil (Dose 2) | Mean ± SEM |

| Radiprodil (Dose 3) | Mean ± SEM |

| Positive Control (e.g., Imipramine) | Mean ± SEM |

In Vitro and Ex Vivo Assays

To complement behavioral studies, in vitro and ex vivo experiments are crucial for elucidating the molecular and cellular mechanisms of Radiprodil's action.

Receptor Binding Assay

Application: To determine the binding affinity and selectivity of Radiprodil for the GluN2B subunit of the NMDA receptor.

Protocol:

-

Preparation: Use cell lines expressing recombinant human NMDA receptors (e.g., GluN1/GluN2B) or rodent brain tissue homogenates.

-

Radioligand Binding:

-

Incubate the receptor preparation with a radiolabeled ligand specific for the GluN2B subunit (e.g., [³H]ifenprodil).

-

Add increasing concentrations of unlabeled Radiprodil to compete with the radioligand.

-

Separate bound from free radioligand by filtration.

-

Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the IC₅₀ (inhibitory concentration 50%) value for Radiprodil.

-

Determine the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Data Presentation:

| Compound | Receptor Subtype | Ki (nM) |

| Radiprodil | GluN1/GluN2B | Value ± SEM |

| Radiprodil | Other Receptor Subtypes | Value ± SEM |

| Reference Compound | GluN1/GluN2B | Value ± SEM |

Electrophysiology in Brain Slices

Application: To investigate the functional effects of Radiprodil on synaptic transmission and plasticity in specific brain regions, such as the hippocampus.

Protocol:

-

Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the hippocampus of rodents.

-

Recording:

-

Use whole-cell patch-clamp or field potential recordings to measure synaptic responses.

-

Evoke excitatory postsynaptic currents (EPSCs) or potentials (EPSPs) by stimulating afferent pathways (e.g., Schaffer collaterals).

-

Bath-apply Radiprodil at various concentrations and measure its effect on the amplitude and kinetics of NMDA receptor-mediated synaptic currents.

-

Investigate the effect of Radiprodil on long-term potentiation (LTP), a cellular correlate of learning and memory.

-

-

Data Analysis:

-

Quantify the percentage of inhibition of NMDA receptor-mediated currents by Radiprodil.

-

Measure the effect of Radiprodil on the magnitude of LTP.

-

Data Presentation:

| Radiprodil Concentration (µM) | NMDA-EPSC Inhibition (%) | LTP Magnitude (% of baseline) |

| 0 (Control) | 0 | Mean ± SEM |

| 0.1 | Mean ± SEM | Mean ± SEM |

| 1 | Mean ± SEM | Mean ± SEM |

| 10 | Mean ± SEM | Mean ± SEM |

Conclusion

The methodologies outlined in these application notes provide a comprehensive framework for characterizing the behavioral and neurophysiological effects of Radiprodil. A systematic approach combining in vivo behavioral assays with in vitro and ex vivo techniques will be critical for understanding the full therapeutic potential of this novel GluN2B-selective NMDA receptor modulator and for guiding its development for the treatment of various neurological and psychiatric disorders. The provided protocols and data presentation formats are intended to serve as a guide and should be optimized based on specific experimental goals and resources.

References

- 1. Radiprodil, a NR2B negative allosteric modulator, from bench to bedside in infantile spasm syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clinicaltrials.eu [clinicaltrials.eu]